Enterostatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N8O6/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25)/t12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZMJCSORYKOSI-AJNGGQMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151927 | |
| Record name | L-Alanyl-L-prolylglycyl-L-prolyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | APGPR Enterostatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006117 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
117830-79-2 | |
| Record name | Procolipase activation peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117830792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanyl-L-prolylglycyl-L-prolyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APGPR Enterostatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006117 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Physiological Functions and Biological Activities of Apgpr Enterostatin
Regulation of Energy Homeostasis and Macronutrient Selection
Enterostatin is a key regulator of energy homeostasis, primarily through its influence on food intake and macronutrient preference. It is generated in the intestine following the cleavage of pancreatic procolipase, a process stimulated by high-fat diets. nih.gov This peptide then acts as a signal to modulate dietary choices and induce feelings of fullness.
Specificity for Dietary Fat Intake Modulation
A defining characteristic of APGPR this compound is its specific and selective inhibition of dietary fat intake. nih.govnih.govnih.gov When administered, either peripherally or centrally in animal models, this compound consistently leads to a reduction in the consumption of high-fat foods, while having little to no effect on the intake of carbohydrates or proteins. nih.govnih.govnih.gov For instance, studies in rats have demonstrated that central injection of this compound significantly decreases the intake of a high-fat diet by as much as 45%, without altering the consumption of a low-fat diet. nih.gov This selective action suggests that this compound is a crucial feedback signal for lipid ingestion. nih.gov
The mechanism behind this specificity involves complex signaling pathways. The peripheral effects of this compound are thought to be mediated through the afferent vagus nerve, which relays signals to hypothalamic centers involved in appetite regulation. nih.govwikipedia.org Centrally, this compound's actions are mediated through pathways involving serotonergic and opioidergic systems. nih.govwikipedia.org Research indicates that the inhibition of dietary fat intake by this compound is dependent on 5-HT1B receptor activity. nih.gov
| Treatment | High-Fat Diet Intake (% of Control) | Low-Fat/High-Carbohydrate Diet Intake (% of Control) | Primary Signaling Pathway Implicated |
|---|---|---|---|
| Central Injection of this compound | Decreased by 45% | No significant change | Serotonergic and Opioidergic systems |
| Peripheral Administration of this compound | Significantly reduced | No significant change | Afferent Vagal Signaling |
Induction of Satiety and Satiation Mechanisms
This compound contributes to the feeling of fullness, acting as a physiological satiety signal. lu.senih.gov Its release in the gastrointestinal tract after fat consumption is believed to trigger early satiety. lu.se The anorectic effects of this compound have been observed across various species. nih.gov The behavioral sequence observed in rats following this compound administration, which includes grooming, exploration, and resting, is consistent with the natural behaviors seen after a satiating meal. nih.gov
The induction of satiety by this compound is linked to its presence in gut endocrine cells and its subsequent appearance in the lymph and circulation after a meal. nih.govwikipedia.org Studies in humans have shown that after a satiating meal, there is a biphasic increase in APGPR immunoreactivity in both serum and urine within the first two hours, supporting its role as a postprandial satiety signal. nih.gov
Endocrine and Metabolic System Interactions
Beyond its direct effects on food intake, APGPR this compound interacts with the endocrine and metabolic systems, influencing hormone secretion, nervous system activity, and energy expenditure.
Influence on Pancreatic Insulin (B600854) Secretion
This compound has been shown to inhibit insulin secretion from the pancreas. nih.govwikipedia.orgresearchgate.netnih.gov In studies using perfused rat pancreas, this compound at physiological concentrations significantly inhibited the insulin response to glucose, tolbutamide (B1681337), and arginine. nih.gov Specifically, it reduced the insulin response to glucose by 70%, to tolbutamide by 40%, and to arginine by 70%. nih.gov This inhibitory effect appears to be a direct action on the pancreatic beta-cells, as this compound did not affect the release of glucagon (B607659) or somatostatin. nih.gov This suggests that this compound may function as an "anti-incretin" agent, counteracting the stimulation of insulin secretion that typically occurs after a meal. nih.gov
| Stimulant | Inhibition of Insulin Response by this compound |
|---|---|
| Glucose (9 mmol/l) | 70% |
| Tolbutamide (0.1 mmol/l) | 40% |
| Arginine (5 mmol/l) | 70% |
Impact on Thermogenesis and Energy Expenditure
There is evidence to suggest that this compound may increase thermogenesis, the process of heat production in organisms, thereby increasing energy expenditure. researchgate.netnih.gov This effect is potentially mediated through the activation of uncoupling proteins. researchgate.net The binding of this compound to the mitochondrial ATP synthase in insulinoma cells has been shown to decrease ATP production by approximately 31%, which is accompanied by an increase in thermogenesis and oxygen consumption. researchgate.net However, studies in humans with a preference for a high-fat diet did not find a significant effect of oral this compound administration on 24-hour energy expenditure, sleeping metabolic rate, or diet-induced thermogenesis. nih.gov
Regulation of Lipid Metabolism and Plasma Cholesterol Levels
APGPR this compound plays a significant role in the modulation of lipid metabolism and the maintenance of plasma cholesterol homeostasis. Research involving genetically modified mouse models has provided crucial insights into the endogenous functions of this peptide.
Studies conducted on this compound-deficient mice have demonstrated a discernible impact on their lipid profiles when compared to their wild-type counterparts. These mice, lacking the ability to produce this compound, exhibit significantly higher levels of total serum cholesterol and non-High-Density Lipoprotein (non-HDL) cholesterol. nih.gov Conversely, the levels of High-Density Lipoprotein (HDL) cholesterol were found to be lower in these animals. nih.gov These findings suggest a fundamental role for endogenous this compound in the regulation of circulating cholesterol levels. nih.gov
The proposed mechanism for this compound's influence on cholesterol levels may involve the cholecystokinin (B1591339) (CCK) pathway. While research on other isoforms of this compound has suggested a role in promoting the fecal excretion of cholesterol and bile acids, the precise mechanisms for the APGPR isoform are still under investigation. The alterations in the lipid profiles of this compound-deficient mice underscore the peptide's importance in lipid metabolism.
Table 1: Effects of Endogenous APGPR this compound Deficiency on Plasma Cholesterol Levels in Mice
| Parameter | Effect of this compound Deficiency | Significance |
| Total Serum Cholesterol | Increased | P = 0.004 |
| non-HDL Cholesterol | Increased | P ≤ 0.001 |
| HDL Cholesterol | Decreased | P = 0.01 |
Central Nervous System Modulatory Roles
Beyond its metabolic functions, APGPR this compound exerts modulatory effects within the central nervous system. Its presence has been noted in various brain regions, including the hypothalamus and amygdala, suggesting a broader role in neurological processes. nih.gov
Enhancement of Memory Consolidation Processes
APGPR this compound has been shown to enhance memory consolidation, the process by which transient, labile memories are stabilized into a long-lasting form. Studies in mice have demonstrated that this peptide can improve memory retention. nih.govresearchgate.net
This memory-enhancing activity is observed following both central and oral administration of APGPR this compound. nih.govresearchgate.net The underlying mechanism for this cognitive enhancement appears to be mediated through the cholecystokinin 1 (CCK1) receptor. nih.govresearchgate.net Interestingly, while the memory-enhancing effects of APGPR this compound are blocked by a CCK1 receptor antagonist, the peptide itself does not bind to CCK receptors. nih.govresearchgate.net This suggests that APGPR this compound likely promotes the release of CCK, which in turn acts on its receptors to facilitate memory consolidation. nih.gov
Table 2: Research Findings on the Enhancement of Memory Consolidation by APGPR this compound in Mice
| Administration Route | Effective Dose | Outcome |
| Central (Intracerebroventricular) | 10 nmol/mouse | Enhanced memory consolidation in a step-through type passive avoidance test. nih.govresearchgate.net |
| Oral | 300 mg/kg | Enhanced memory consolidation in a step-through type passive avoidance test. nih.govresearchgate.net |
Interaction with Nociceptive Pathways
APGPR this compound has been found to interact with nociceptive pathways, which are the neural circuits responsible for the perception of pain. Specifically, research has shown that APGPR this compound can inhibit the analgesic effects of morphine. nih.gov
In studies conducted on mice, the intracerebroventricular administration of APGPR this compound was shown to suppress morphine-induced analgesia. nih.gov This anti-analgesic effect is thought to be mediated through a cholecystokinin-dependent mechanism, involving both CCK1 and CCK2 receptors. nih.gov Pre-treatment with antagonists for these receptors was found to block the anti-analgesic action of APGPR this compound. nih.gov As with its effects on memory, APGPR this compound does not directly bind to CCK receptors, suggesting that it modulates nociceptive signaling by triggering the release of CCK. nih.gov This interaction highlights a complex role for APGPR this compound in the modulation of pain perception.
Effects on Hypothalamic and Amygdalar Neuronal Activity
APGPR this compound is known to act on neurons within the hypothalamus and amygdala, two brain regions critical for the regulation of energy balance, emotional responses, and motivated behaviors. nih.gov The signaling pathways of this compound involve afferent vagal communication to hypothalamic centers. wikipedia.org
Molecular and Cellular Mechanisms of Apgpr Enterostatin Action
Biosynthesis and Post-Translational Processing
Enterostatin is generated in the intestinal lumen through the enzymatic cleavage of its precursor, procolipase. biosyn.com This process is a critical step in fat digestion and concurrently produces a potent satiety signal. Procolipase itself is produced not only by the exocrine pancreas but also by chief cells in the fundus region of the stomach, providing a novel source for this compound generation. nih.govlu.senih.gov In the rat, two primary forms of this compound have been identified, APGPR and Val-Pro-Gly-Pro-Arg (VPGPR), with APGPR being the more abundant form. lu.senih.gov
The activation of procolipase into its active form, colipase, and the simultaneous release of the N-terminal pentapeptide this compound is catalyzed by the enzyme trypsin in the small intestine. biosyn.comnih.gov Trypsin, a serine protease, is secreted by the pancreas as the inactive zymogen trypsinogen (B12293085) and becomes activated in the duodenum. wikipedia.orgpatsnap.comhealthline.com It specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. wikipedia.orgpatsnap.com The activation of procolipase by trypsin is a rapid process, with kinetics comparable to the activation of other pancreatic zymogens, ensuring the timely degradation of dietary lipids. nih.gov This cleavage liberates colipase, a necessary cofactor for pancreatic lipase (B570770), and this compound, which then can exert its physiological effects. biosyn.comnih.gov
Immunocytochemical studies have successfully mapped the location of cells containing this compound. This compound-immunoreactive cells are identified as endocrine cells located in the antral part of the stomach and throughout the small intestine. nih.govlu.se The frequency of these cells is highest in the antrum and duodenum, gradually decreasing towards the distal small intestine. nih.gov Further characterization through double-staining techniques revealed that a subpopulation of these cells also contains serotonin (B10506), identifying them as enterochromaffin cells. nih.gov
In contrast, procolipase immunoreactivity is found in the exocrine cells of the pancreas and in the chief cells of the stomach's fundus region. nih.govlu.se The number of these procolipase-containing cells in the stomach diminishes distally and they are absent in the intestine. nih.gov This distinct localization suggests that this compound is produced both as part of procolipase in the pancreas and stomach, and potentially independently in gut endocrine cells, with both sources contributing to circulating levels of the peptide. nih.gov
Interactive Table: Localization of this compound and Procolipase
| Molecule | Cell Type | Location | Findings |
| This compound | Endocrine cells (Enterochromaffin cells) | Antral stomach, Small intestine (especially duodenum) | Co-localizes with serotonin. Cell frequency decreases distally. nih.govlu.se |
| Procolipase | Exocrine cells | Pancreas | A primary source of procolipase for digestion. nih.govlu.se |
| Procolipase | Chief cells | Fundus region of the stomach | A novel source of procolipase and subsequently this compound. nih.govlu.senih.gov |
Receptor Identification and Ligand-Target Interactions
The biological effects of APGPR this compound are mediated through its interaction with specific molecular targets and signaling pathways. Research has identified several key components, including a direct binding partner and interactions with other major receptor systems that modulate its activity.
A primary target for this compound has been identified as the beta-subunit of F1F0-ATP synthase. lu.senih.gov This enzyme complex is crucial for cellular energy production. wikipedia.org The F1-ATPase beta-subunit has been shown to be the putative this compound receptor, with Western blot analysis confirming its presence on both plasma and mitochondrial membranes of rat liver and amygdala. uniprot.org
Binding studies have demonstrated a specific interaction between this compound and the purified F1-ATPase beta-subunit. lu.se Surface plasmon resonance measurements determined a dissociation constant (Kd) of 150 nM for the binding of the beta-subunit to immobilized this compound, whereas no binding was detected for the fully assembled F1-ATPase complex. uniprot.org This suggests that this compound interacts with the subunit when it is accessible, potentially in its monomeric form or ectopically expressed on the cell surface. nih.govuniprot.org In clonal beta-cells (INS-1), incubation with this compound led to a 3.5-fold increase in the protein expression of the F1-ATPase beta-subunit in the plasma membrane. nih.gov Furthermore, ATP has been shown to displace the binding of this compound to the purified enzyme, indicating a potential interplay in the regulation of cellular energy status. nih.gov
The mechanism of action for this compound also involves the opioidergic system. lu.se It is suggested that this compound functions through the inhibition of a µ-opioid-mediated pathway. lu.se This is supported by evidence that this compound acts as an antagonist to β-casomorphin, an opioid peptide that stimulates fat intake. lu.se Binding studies using crude brain membranes demonstrated that β-casomorphin could inhibit the binding of radiolabeled this compound. lu.se
Further investigation into the relationship with the F1-ATPase beta-subunit revealed that peptides that suppress food intake, like this compound, promoted the binding of a labeled β-casomorphin antagonist, while peptides that stimulate food intake displaced it. uniprot.org This suggests that this compound and β-casomorphin may bind to distinct sites on the F1-ATPase beta-subunit, mediating opposing effects on food intake. uniprot.org
The physiological effects of APGPR this compound are also dependent on the signaling pathways of the cholecystokinin (B1591339) 1 (CCK1) receptor, also known as the cholecystokinin-A receptor. nih.govnih.gov Although APGPR itself does not have an affinity for CCK1 receptors, its biological activities are often blocked by CCK1 receptor antagonists. nih.govnih.gov
For instance, the hypocholesterolemic effect of orally administered APGPR was inhibited by pretreatment with lorglumide (B1675136), a specific CCK1 receptor antagonist. nih.gov Similarly, the ability of APGPR to inhibit morphine-induced analgesia when administered into the brain was also blocked by antagonists for both CCK1 and CCK2 receptors. nih.gov These findings strongly suggest that the effects of APGPR are mediated indirectly through a CCK-dependent mechanism, possibly by stimulating the release of CCK, which then acts on its own receptors to produce the final physiological response. nih.govnih.gov
Interactive Table: Research Findings on APGPR this compound Interactions
| Interaction Target | Key Finding | Method/Observation | Implication |
| F1F0-ATP Synthase β-Subunit | Identified as a putative this compound receptor. uniprot.org | Surface plasmon resonance showed a dissociation constant of 150 nM. uniprot.org | Direct molecular target for this compound's cellular actions. |
| F1F0-ATP Synthase β-Subunit | This compound upregulates its expression in the plasma membrane of INS-1 cells. nih.gov | Immunohistochemistry and Western blotting showed a 3.5-fold increase. nih.gov | Modulation of cell surface receptor availability. |
| Opioidergic System | Acts as an antagonist to β-casomorphin and inhibits a µ-opioid pathway. lu.se | Binding competition studies on brain membranes. lu.se | A mechanism for reducing fat intake by counteracting opioid-driven reward pathways. |
| CCK1 Receptor Pathway | APGPR effects are blocked by CCK1 receptor antagonists. nih.govnih.gov | Pretreatment with lorglumide inhibited the hypocholesterolemic and anti-analgesic effects of APGPR. nih.govnih.gov | APGPR action is dependent on an intact CCK signaling pathway, likely via stimulating CCK release. |
Involvement of Serotonergic Receptor Subtypes (e.g., 5-HT1B)
Emerging research indicates a significant role for the serotonergic system, specifically the 5-HT1B receptor subtype, in modulating the anorectic effects of APGPR this compound. The inhibition of dietary fat intake by this compound is contingent upon the activity of these receptors. This interaction appears to be localized within a neuronal pathway that extends from the amygdala to the paraventricular nucleus (PVN) of the hypothalamus.
Within this neural circuit, this compound has been shown to enhance the activity of serotonin (5-HT). The subsequent signaling through 5-HT1B receptors is a critical step in the modulation of fat intake. Studies have demonstrated that the anorectic response to this compound administered in the amygdala can be weakened by the pretreatment of the PVN with a selective 5-HT1B receptor antagonist, such as GR55526. This suggests that this compound's influence on feeding behavior is, at least in part, channeled through the activation of 5-HT1B receptors in the PVN.
Table 1: Experimental Evidence for 5-HT1B Receptor Involvement in this compound Action
| Experimental Model | Intervention | Outcome | Implication | Reference |
|---|---|---|---|---|
| Rats with cannulas in amygdala and PVN | Pretreatment with GR55526 (5-HT1B antagonist) in PVN before amygdala this compound injection | Attenuated anorectic response to this compound | This compound's effect on fat intake is mediated by 5-HT1B receptors in the PVN. | |
| Wild-type and 5-HT2C receptor knockout mice | Administration of this compound | Reduced high-fat diet intake in both groups | The 5-HT2C receptor is not essential for the hypophagic effects of this compound. | |
| Sprague-Dawley rats | Injection of non-specific 5-HT antagonist (metergoline) into PVN prior to amygdala this compound | Attenuated anorectic response to this compound | Confirms the involvement of serotonin receptors in the PVN in mediating this compound's effects. |
Modulation via Melanocortin Receptor Pathways
The melanocortin system is another key signaling pathway implicated in the mechanism of action of APGPR this compound. The inhibitory effect of this compound on the intake of dietary fat is mediated through this pathway. This has been substantiated by studies utilizing melanocortin 4 receptor (MC4R) knockout mice, in which this compound failed to exert any effect on food intake.
Further evidence for the involvement of the melanocortin pathway comes from pharmacological blockade studies. The administration of SHU9119, an antagonist of both MC3R and MC4R, has been shown to block the feeding response to this compound. At a cellular level, this compound has been observed to induce c-Fos activation in α-melanocyte-stimulating hormone (α-MSH) neurons located in the arcuate nucleus. Furthermore, this compound leads to a reduction in the expression of Agouti-related peptide (AgRP), an endogenous antagonist of melanocortin receptors, in both the hypothalamus and the amygdala.
Table 2: Research Findings on Melanocortin Pathway Modulation by this compound
| Research Model | Key Finding | Significance | Reference |
|---|---|---|---|
| MC4R knockout mice | This compound had no effect on food intake. | Demonstrates the necessity of MC4R for this compound's anorectic effects. | |
| Rats | The MC3R/MC4R antagonist SHU9119 blocked the feeding response to this compound. | Pharmacologically confirms the involvement of melanocortin receptors. | |
| Rats | Amygdala this compound induced c-Fos activation in α-MSH neurons in the arcuate nucleus. | Suggests this compound activates anorexigenic melanocortin pathways. | |
| Rats and GT1-7 neuronal cell line | This compound reduced the expression of AgRP. | Indicates that this compound can suppress an orexigenic peptide within the melanocortin system. |
Intracellular Signaling Cascade Activation
The binding of APGPR this compound to its cellular targets initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. These cascades involve the perturbation of cellular energy balance and the activation of key protein kinases.
Perturbation of Cellular ATP/ADP Ratios
A primary intracellular target of this compound is the β-subunit of F1F0-ATPase, which is a component of the mitochondrial ATP synthase. The binding of this compound to this enzyme leads to an inhibition of its activity, resulting in a decrease in the cellular production of ATP. In studies conducted on insulinoma cells, the binding of this compound to mitochondrial ATP synthase resulted in an approximately 31% reduction in ATP production. This direct impact on ATP synthesis inherently alters the cellular ATP/ADP ratio, a critical indicator of the cell's energy status. This alteration is a key event that can trigger downstream signaling pathways sensitive to cellular energy levels.
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial for a variety of cellular processes. There is evidence to suggest that this compound can modulate these cascades. Specifically, the regulation of Agouti-related peptide (AgRP) gene expression in the GT1-7 neuronal cell line by this compound has been associated with alterations in the MAP kinase ERK pathway. This indicates that this compound can influence neuronal gene expression through the modulation of this key signaling cascade.
Activation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling
The cyclic adenosine monophosphate (cAMP) signaling pathway is another intracellular route through which this compound exerts its effects. Changes in cAMP signaling have been linked to the inhibitory action of this compound on insulin (B600854) secretion. Moreover, the regulation of AgRP gene expression by this compound in neuronal cells is also associated with modifications in the cAMP pathway. These findings suggest that this compound can modulate cellular functions in both endocrine and neuronal cells by engaging the cAMP signaling cascade.
Regulation of AMP-Activated Protein Kinase (AMPK) Activity
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. The effect of this compound on AMPK activity appears to be context-dependent. In human primary myocyte cultures, this compound has been shown to enhance the oxidation of fatty acids, an effect that is associated with the activation of AMPK.
Conversely, in a different cellular context, such as HepG2 human hepatoma cells subjected to glucose deprivation, this compound exhibits an inhibitory effect on AMPK. Under these conditions, where phosphorylated AMPK levels are elevated, this compound induces a rapid decrease in pAMPK. This inhibition of AMPK activity is linked to the antiangiogenic properties of this compound, as it is associated with a reduction in the expression of vascular endothelial growth factor A (VEGF-A). The AMPK activator AICAR was shown to induce VEGF-A expression, further supporting the link between AMPK activity and the regulation of this angiogenic factor.
Table 3: Context-Dependent Regulation of AMPK Activity by this compound
| Cell Type | Cellular Condition | Effect of this compound on AMPK | Associated Outcome | Reference |
|---|---|---|---|---|
| Human primary myocytes | Standard culture conditions | Activation | Enhanced fatty acid oxidation | |
| HepG2 cells | Glucose deprivation | Inhibition | Reduced VEGF-A gene expression (antiangiogenic effect) |
Table of Mentioned Compounds
Transcriptional and Post-Transcriptional Regulation of Gene Expression (e.g., AgRP, KLF4, dynamin2)
APGPR this compound exerts significant influence over cellular function by modulating the expression of key genes involved in metabolism and protein trafficking. This regulation occurs at both the transcriptional and post-transcriptional levels, affecting the synthesis of messenger RNA (mRNA) and its subsequent translation into protein. Research has particularly highlighted the impact of this compound on Agouti-related protein (AgRP), Krüppel-like factor 4 (KLF4), and dynamin2.
Regulation of Agouti-Related Protein (AgRP) Expression
AgRP is a crucial neuropeptide in the hypothalamus that stimulates food intake. dntb.gov.ua this compound's regulation of AgRP gene expression is complex, involving a biphasic response mediated by distinct intracellular signaling pathways. nih.gov Studies using the hypothalamic GT1-7 neuronal cell line have shown that this compound initially increases AgRP mRNA levels, but this is followed by a subsequent decrease. nih.gov
This dual effect is attributed to the activation of two separate pathways following the binding of this compound to its receptor, the F1-ATPase beta subunit: nih.gov
Cyclic AMP (cAMP) Pathway: this compound enhances the intracellular levels of cAMP. This pathway is known to increase AgRP mRNA expression. nih.gov
Extracellular signal-regulated kinase (ERK) Pathway: this compound also activates the pERK pathway. In contrast to the cAMP pathway, activation of ERK signaling leads to a reduction in AgRP mRNA levels. nih.gov
Regulation of Krüppel-like factor 4 (KLF4) Expression
Krüppel-like factor 4 (KLF4) is a zinc-finger transcription factor that plays a role in regulating the expression of other genes, including AgRP. nih.govnih.gov Research has demonstrated that this compound inhibits the expression of KLF4. nih.gov This inhibitory action is directly linked to the activation of the pERK pathway, as the effect of this compound on KLF4 expression is blocked by the pERK inhibitor U0126. nih.gov Given that KLF4 is a transcriptional regulator of AgRP, this compound's ability to inhibit KLF4 provides an indirect mechanism for its down-regulation of AgRP gene expression. nih.gov
Regulation of Dynamin2 Expression
Dynamin2 is a GTPase involved in membrane trafficking processes, including endocytosis. nih.gov Studies have shown that this compound down-regulates the expression of Dynamin2. nih.gov This effect was observed in both human hepatoma (HepG2) cells and mouse hypothalamic (GT1-7) cells, as confirmed by semi-quantitative real-time PCR and Western blot analysis. nih.gov The down-regulation of Dynamin2 by this compound is implicated in its ability to inhibit glucose-stimulated insulin secretion from pancreatic beta cells. nih.gov This suggests that by altering Dynamin2 levels, this compound can impact protein trafficking, which is a fundamental cellular process. nih.gov
Research Findings on Gene Expression Regulation by APGPR this compound
The following tables summarize the key research findings regarding the regulatory effects of APGPR this compound on the expression of AgRP, KLF4, and Dynamin2.
Table 1: Effect of APGPR this compound on AgRP Gene Expression
| Cell Line | Observed Effect on AgRP mRNA | Mediating Pathway(s) | Reference |
| GT1-7 (Hypothalamic Neuronal Cells) | Biphasic: Initial increase, followed by a decrease. | - Increase: Cyclic AMP (cAMP) Pathway- Decrease: pERK Pathway | nih.gov |
Table 2: Effect of APGPR this compound on KLF4 Gene Expression
| Cell Line | Observed Effect on KLF4 Expression | Mediating Pathway(s) | Reference |
| GT1-7 (Hypothalamic Neuronal Cells) | Inhibition | pERK Pathway | nih.gov |
Table 3: Effect of APGPR this compound on Dynamin2 Gene Expression
| Cell Line | Observed Effect on Dynamin2 Expression | Method of Confirmation | Reference |
| HepG2 (Human Hepatoma Cells) | Down-regulation | Semi-quantitative real-time PCR, Western blot | nih.gov |
| GT1-7 (Mouse Hypothalamic Cells) | Down-regulation | Semi-quantitative real-time PCR, Western blot | nih.gov |
Regulatory Biology and Physiological Context of Apgpr Enterostatin
Dynamics of Secretion and Circulating Concentrations
Postprandial Secretion Profiles in Response to Dietary Fat
The secretion of enterostatin is significantly stimulated by the presence of fat in the diet. researchgate.net Following a meal, particularly one high in fat content, this compound is released into the gastrointestinal lumen. wikipedia.orgnih.gov Studies in rats have demonstrated that plasma this compound levels increase after the consumption of a meal, with a greater and more sustained response observed after a high-fat or a high-fat/sucrose meal compared to a low-fat meal. nih.gov This postprandial increase in circulating this compound directly correlates with the amount of dietary fat consumed. researchgate.netnih.gov
The production of this compound and its precursor, procolipase, is upregulated by high-fat diets, suggesting a feedback mechanism to regulate fat intake. researchgate.netnih.gov After a meal, this compound is detectable in both the lymph and the bloodstream, allowing it to act systemically. wikipedia.orgnih.gov The physiological concentrations of this compound in the plasma after a high-fat meal have been shown to be comparable to levels that, when administered exogenously, inhibit high-fat food intake. nih.gov
Interactive Data Table: Correlation of Postprandial Plasma this compound with Dietary Fat Intake in Rats
| Diet Type | Correlation Coefficient (r) with Food Intake |
| High-Fat Diet | 0.70 |
| High-Fat/Sucrose Diet | 0.53 |
| Low-Fat Diet | 0.41 |
| Data derived from studies on Sprague-Dawley rats, indicating a positive correlation between plasma this compound levels and the intake of different diets. researchgate.net |
Influence of Nutritional Status on this compound Secretion
The nutritional status of an individual can modulate the secretion and effectiveness of this compound. In states of obesity, there is evidence of altered this compound dynamics. Some studies in humans have shown that individuals with obesity may exhibit a diminished secretion of this compound's precursor, pancreatic procolipase, following a test meal when compared to individuals of normal weight. nih.govhmdb.ca This could suggest a delayed satiety signal in response to fat intake, potentially contributing to increased caloric consumption. hmdb.ca
Conversely, other findings suggest that plasma this compound levels are elevated in obese women, a state termed hyperenterostatinemia. hmdb.ca This is thought to be a secondary response to this compound resistance, similar to the hyperinsulinemia and hyperleptinemia often observed in obesity. hmdb.ca The body may be producing more this compound to counteract a reduced sensitivity to its effects. hmdb.ca Furthermore, some rat models of obesity that exhibit a preference for dietary fat have been associated with lower production of or responsiveness to this compound. wikipedia.orgnih.gov
Anatomical Distribution and Localized Actions
APGPR this compound exerts its effects through actions in both the periphery and the central nervous system, highlighting its role as a gut-brain peptide. hmdb.ca
Peripheral Sites of Action in the Gastrointestinal Tract
This compound is produced in several locations within the gastrointestinal system. It is formed in the intestine from the cleavage of pancreatic procolipase. researchgate.netnih.gov In addition to the pancreas, this compound-immunoreactive cells and procolipase expression have been identified in the chief cells of the stomach, particularly in the antral region, and in the duodenal mucosa, extending down to the ileum. researchgate.nethmdb.caphysiology.org
The primary peripheral site of action for this compound is the gastroduodenal region. physiology.orgphysiology.org Here, it is believed to activate afferent vagal nerve fibers, which then transmit satiety signals to the brain. nih.govphysiology.orgbiosyn.com This peripheral action is crucial for the early satiety response induced by this compound during a meal. biosyn.com The mechanism involves an inhibition of gastric motility and is dependent on cholecystokinin (B1591339) (CCK) pathways. researchgate.netphysiology.org
Central Sites of Action within Specific Brain Regions
Beyond its peripheral effects, this compound also acts directly on the brain. Evidence suggests the synthesis of procolipase and the subsequent release of this compound occur within specific brain regions, indicating that its central actions are not solely reliant on the uptake of circulating this compound from the periphery. physiology.orgnih.gov this compound has been shown to stimulate neurons in several key brain areas involved in appetite regulation. wikipedia.org
The most potent effects of this compound on reducing food intake are observed when it is injected into the amygdala, particularly the central nucleus, and the paraventricular nucleus (PVN) of the hypothalamus. physiology.orglu.senih.gov These brain regions are integral to the control of feeding behavior and energy homeostasis. The central pathways activated by this compound are complex and appear to involve serotonergic and opioidergic components, as well as interactions with the melanocortin system. nih.govphysiology.orgnih.gov
Presence and Characterization in Cerebrospinal Fluid and Plasma
APGPR this compound has been identified and quantified in both human cerebrospinal fluid (CSF) and plasma, confirming its presence in the central nervous system and the circulation. researchgate.net In human CSF, the concentration of APGPR has been measured at approximately 98.3 ± 16.3 ng/ml. researchgate.net In rat brain tissue, the level was found to be 30.1 ± 12.6 ng/g of wet tissue. researchgate.net
In plasma, this compound levels are dynamic, increasing in response to fat ingestion. researchgate.netnih.gov Studies have also identified a potential this compound-binding protein in plasma with a molecular weight of about 66 kDa, suggesting a mechanism for its transport and stability in the circulation. nih.gov The presence of this compound in these fluids supports its dual role as a circulating hormone and a centrally acting neuropeptide.
Interactive Data Table: Measured Concentrations of APGPR this compound
| Biological Fluid/Tissue | Species | Concentration |
| Cerebrospinal Fluid | Human | 98.3 ± 16.3 ng/ml |
| Brain Tissue | Rat | 30.1 ± 12.6 ng/g wet tissue |
| This table presents the quantified levels of APGPR this compound in human and rat samples. researchgate.net |
Endogenous Feedback Loops and Homeostatic Control
The pentapeptide APGPR this compound is a key signaling molecule in the intricate network of endogenous feedback loops that govern energy homeostasis, particularly in the regulation of dietary fat intake. ebi.ac.ukresearchgate.net Its production and action are tightly linked to the consumption of fat, forming a classic physiological feedback system to prevent overconsumption. lu.se
The primary feedback loop begins with the ingestion of a high-fat meal. This stimulates the transcription of the procolipase gene in the pancreas, as well as in the gastric mucosa and the mucosal epithelia of the small intestine. nih.govwikipedia.org Procolipase is secreted into the gastrointestinal lumen where it is cleaved by trypsin, releasing this compound and colipase. researchgate.nethmdb.ca Colipase is an essential cofactor for pancreatic lipase (B570770) in the digestion of fat. nih.gov The released this compound then acts as a satiety signal, appearing in the lymph and circulation after a meal, to selectively reduce further fat intake. nih.govwikipedia.org This response functions as a direct negative feedback, where the products of fat digestion trigger a signal to limit the intake of the same nutrient. lu.se
The homeostatic control exerted by this compound is mediated through both peripheral and central nervous system pathways.
Peripheral Feedback Mechanisms: The peripheral action of this compound originates in the gastroduodenal region. researchgate.net From here, it initiates a signaling cascade through the afferent vagus nerve, which relays the satiety signal to the brainstem and higher brain centers, including the hypothalamus. researchgate.netnih.govphysiology.org This vagal pathway is crucial for the peripheral effects of this compound on food intake. physiology.org The integrity of this system is essential, as studies have shown that selective hepatic vagotomy can abolish the feeding response to peripherally administered this compound. physiology.org
Central Feedback Mechanisms and Neurotransmitter Interactions: Centrally, this compound exerts its influence on key brain regions involved in appetite regulation, notably the amygdala and the paraventricular nucleus (PVN) of the hypothalamus. wikipedia.orgphysiology.org The amygdala appears to be a primary site for regulating fat intake, while the PVN is involved in modulating energy expenditure. physiology.orgnih.gov The injection of this compound into the amygdala selectively reduces dietary fat intake. nih.gov
The central actions of this compound are integrated with other crucial neuroendocrine signaling systems to maintain homeostasis:
Melanocortin System: this compound's inhibitory effect on fat intake is dependent on the melanocortin system. nih.gov Studies have demonstrated that this compound administration reduces the expression of Agouti-related peptide (AgRP), a potent orexigenic peptide, in both the hypothalamus and amygdala. wikipedia.orgnih.gov Conversely, it increases the expression of pro-opiomelanocortin (POMC), the precursor to the anorexigenic peptide α-melanocyte-stimulating hormone (α-MSH), in the amygdala. nih.gov The anorectic response to this compound is absent in mice lacking the melanocortin 4 receptor (MC4R), highlighting the critical role of this pathway. nih.gov
Cholecystokinin (CCK) System: The functionality of this compound is dependent on cholecystokinin A (CCK-A) receptors. wikipedia.orgphysiology.org Both peripheral and central responses to this compound are mediated through or rely on these receptors. physiology.org This suggests a synergistic or permissive interaction between the this compound and CCK signaling pathways in controlling satiety. physiology.orgnih.gov
Serotonergic and Opioidergic Pathways: The central responses to this compound also involve serotonergic and opioidergic components. nih.govwikipedia.org The anorectic effect following this compound administration into the amygdala is prevented by a 5-hydroxytryptamine (5-HT) 1B receptor antagonist injected into the PVN. nih.gov Furthermore, this compound is thought to inhibit a µ-opioid-mediated pathway, which may be involved in the reward component of fat consumption. lu.se
Homeostatic Effects on Energy Expenditure and Body Weight: Beyond its immediate effect on fat intake, chronic this compound activity contributes to long-term energy balance and body weight regulation. nih.govphysiology.org It has been shown to increase energy expenditure. researchgate.netphysiology.org This is partly achieved by increasing the sympathetic nervous system drive to brown adipose tissue (BAT), a key site for thermogenesis. nih.govwikipedia.orghmdb.ca Studies in rats have demonstrated that both peripheral and central administration of this compound can increase metabolic rate. physiology.org This dual action on reducing energy (fat) intake and increasing energy expenditure underscores its role in maintaining metabolic homeostasis. hmdb.caphysiology.org In some animal studies, long-term administration of this compound leads to reduced body weight and body fat. nih.govphysiology.org
Dysregulation of this feedback system may be associated with obesity. Some studies suggest that individuals with obesity may have a diminished meal-induced secretion of this compound, potentially delaying the onset of satiety and leading to increased calorie consumption. nih.govhmdb.cadoi.org
Research Findings on APGPR this compound's Effects
The following tables summarize key findings from research studies on the physiological effects of this compound.
Table 1: Effect of this compound on Energy Expenditure in High-Fat Diet-Adapted Rats This table shows the change in energy expenditure (EE) and respiratory quotient (RQ) in fasted rats following the administration of this compound through different routes. A lower RQ indicates greater fat oxidation.
| Administration Route | Treatment | Mean Respiratory Quotient (RQ) | Change in Energy Expenditure |
| Intraperitoneal | Saline | 0.81 ± 0.02 | - |
| This compound (100 nmol) | 0.76 ± 0.01 | ▲ 44% increase | |
| Intracerebroventricular | Saline | Not specified | - |
| This compound (1 nmol) | No significant effect | ▲ Significant increase | |
| Paraventricular Nucleus (PVN) | Saline | Not specified | - |
| This compound (0.1 nmol) | Prevented RQ increase | ▲ ~25% increase | |
| Amygdala | Saline | Not specified | - |
| This compound (0.01 nmol) | No effect | No effect |
Data sourced from a study on male Sprague-Dawley rats. physiology.org
Table 2: Dose-Response Effect of Intravenous this compound on High-Fat Food Intake in Rats This table illustrates how different doses of intravenously injected this compound affect cumulative high-fat food intake compared to a control group (100%).
| Dose (nmol) | Effect on High-Fat Food Intake |
| 9.5 | No significant effect |
| 38 | ▼ Significant decrease |
| 76 | No suppression; slight stimulation at 1 hour |
Data sourced from a study investigating dose-response curves for this compound. lu.se
Advanced Research Methodologies and Experimental Paradigms
In Vitro Cellular and Molecular Investigations
Characterization of Ligand-Receptor Binding Kinetics
Understanding how APGPR Enterostatin interacts with its cellular targets is crucial for deciphering its physiological effects. Studies have identified specific binding partners and characterized the kinetics of these interactions.
This compound has been shown to bind to the β-subunit of the F1F0-ATPase complex, a component of the mitochondrial ATP synthase researchgate.netnih.govlu.se. Binding studies using the human neuroepithelioma cell line SK-N-MC revealed the presence of distinct binding sites for this compound, characterized by both high-affinity (Kd = 0.5–1.5 nM) and low-affinity (Kd = 15–30 nM) interactions researchgate.net. Further investigations indicated that β-casomorphin, a peptide known to stimulate fat intake, can partially displace this compound from its binding sites on the F1-ATPase researchgate.netlu.se. This competitive binding suggests a potential interplay between these peptides in regulating metabolic processes.
While this compound does not directly bind to cholecystokinin (B1591339) (CCK) receptors, its memory-enhancing activity has been observed to be inhibited by CCK1 receptor antagonists researchgate.net. Moreover, studies suggest that this compound's peripheral and central responses may be mediated through or dependent on CCK-A receptors, as evidenced by the displacement of CCK-A receptor ligands by antagonists like lorglumide (B1675136) physiology.org. This indirect dependency highlights a complex signaling network rather than direct receptor interaction for certain this compound-mediated effects.
Table 1: this compound Binding Characteristics
| Target/Cell Line | Binding Affinity (Kd) | Competitor/Modulator | Notes | Reference |
| SK-N-MC cells (high) | 0.5–1.5 nM | N/A | High-affinity binding site | researchgate.net |
| SK-N-MC cells (low) | 15–30 nM | N/A | Low-affinity binding site | researchgate.net |
| F1-ATPase | Not specified | β-casomorphin | β-casomorphin partially displaces this compound binding to F1-ATPase | researchgate.netlu.se |
| CCK-A Receptor | No direct binding | Lorglumide | This compound effects dependent on CCK-A receptors; no direct binding | researchgate.netphysiology.org |
Analysis of Intracellular Metabolic Intermediates
APGPR this compound influences cellular function through various intracellular signaling pathways and metabolic modulations. Research has elucidated its role in activating key signaling cascades and altering the levels of specific metabolites and gene expression.
This compound has been shown to activate the extracellular signal-regulated kinase (ERK) and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways rndsystems.com. Furthermore, it stimulates the activation of phosphorylated AMP kinase (pAMPK) and can lead to a perturbed ATP/ADP ratio, alongside the activation of cAMP and MAP kinase pathways nih.govresearchgate.net. These pathways are integral to cellular energy sensing and response mechanisms.
Metabolically, this compound promotes fatty acid oxidation in muscle cells nih.gov. It also plays a role in regulating insulin (B600854) secretion, with studies indicating it inhibits insulin release by downregulating dynamin2 expression and altering protein trafficking in pancreatic β-cells rndsystems.com. This effect on insulin secretion is also linked to changes in cyclic AMP signaling nih.gov. Notably, this compound has been found to reduce uncoupling protein-2 (UCP2) expression in the pancreas, which is associated with increased plasma levels of insulin and amylin physiology.orgphysiology.org. The peptide also influences the expression of genes such as Agouti-related peptide (AgRP) and Krüppel-like factor 4 (KLF4) wikipedia.orgnih.govrndsystems.com. Additionally, this compound has been implicated in regulating angiogenesis-related genes, including vascular endothelial growth factor A (VEGF-A) nih.gov.
Biochemical and Immunological Quantification Techniques
Development and Validation of Enzyme-Linked Immunosorbent Assays
The development of reliable immunoassays has been critical for quantifying this compound and its related immunoreactivity in biological samples. Enzyme-linked immunosorbent assays (ELISAs) have been instrumental in this regard.
A highly specific antibody was developed and used to create an ELISA for Val-Pro-Asp-Pro-Arg (VPDPR), a known this compound variant, enabling its quantification nih.gov. Studies have employed ELISAs to measure procolipase propeptide (APGPR) immunoreactivity in human plasma, indicating the assay's utility in assessing endogenous peptide levels researchgate.net. Another research effort utilized an antibody specific for the valine residue (V) but not APGPR for ELISA development researchgate.net. These validated assays allow for the detection and quantification of this compound and its related peptides in various biological matrices, aiding in pharmacokinetic and pharmacodynamic studies.
Chromatographic Separation and Characterization of Peptide Variants
This compound exists in different forms across species, and chromatographic techniques are essential for their separation and characterization.
APGPR this compound (Ala-Pro-Gly-Pro-Arg) is the predominant form found in humans and chickens, while other variants like VPDPR (Val-Pro-Asp-Pro-Arg) and VPGPR (Val-Pro-Gly-Pro-Arg) are prevalent in rodents and other mammals wikipedia.orgresearchgate.netnih.gov. High-performance liquid chromatography (HPLC) has been successfully employed to purify this compound from rat gut and pancreas, identifying both APGPR and VPGPR, with APGPR being the more abundant form lu.se. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also valuable for the detailed characterization and identification of these peptide variants and related metabolites in complex biological samples rsc.org.
Table 2: this compound Peptide Variants and Species Distribution
| Peptide Sequence | Species Found In |
| APGPR | Human, Chicken |
| VPDPR | Pig, Horse, Dog, Rat |
| VPGPR | Rat |
Detection and Analysis of Gene and Protein Expression
Investigating the molecular underpinnings of APGPR this compound's functions involves analyzing its impact on gene and protein expression.
This compound has been shown to modulate the expression of several key genes. It regulates the expression of Agouti-related peptide (AgRP), a neuropeptide involved in appetite regulation wikipedia.orgnih.gov. In vitro studies indicate that this compound downregulates the expression of Krüppel-like factor 4 (KLF4) rndsystems.com. Furthermore, it influences genes related to angiogenesis, including the regulation and potential inhibition of vascular endothelial growth factor A (VEGF-A) nih.gov. Research has also documented a reduction in uncoupling protein-2 (UCP2) expression in the pancreas of this compound-treated animals physiology.orgphysiology.org. The peptide also affects the expression of dynamin2, which is involved in protein trafficking and insulin secretion rndsystems.com. High-fat diets have been observed to increase procolipase gene transcription, the precursor to this compound wikipedia.org.
Table 3: this compound's Impact on Gene and Protein Expression
| Gene/Protein | Effect of this compound | Context | Reference |
| AgRP | Regulated | Neuronal cells (GT1-7) | wikipedia.orgnih.gov |
| KLF4 | Downregulated | In vitro | rndsystems.com |
| VEGF-A | Regulated/Inhibited | In vitro (HepG2 cells) | nih.gov |
| UCP2 | Reduced | Pancreas | physiology.orgphysiology.org |
| Dynamin2 | Downregulated | In vitro (pancreatic β-cells) | rndsystems.com |
| Procolipase | Increased transcription | High-fat diet | wikipedia.org |
Compound List:
APGPR this compound
Clinical Implications and Translational Research Directions
Pathophysiological Alterations in Obesity and Metabolic Syndrome
Evaluation of Enterostatin Levels in Obese Versus Lean Cohorts
Studies comparing this compound levels in individuals with and without obesity have revealed notable differences, suggesting a potential link between this compound dysregulation and the pathophysiology of obesity. Research indicates that humans with obesity may exhibit altered this compound secretion patterns compared to their lean counterparts. Specifically, findings suggest a diminished postprandial response of this compound in individuals with obesity.
Table 1: this compound Levels in Lean Versus Obese Human Cohorts
| Parameter | Lean Cohort (n=17) | Obese Cohort (n=21) | P-value |
| Fasting VPDPR (nmol/L) | 603 ± 86 | 1516 ± 227 | 0.0023 |
| Postmeal/Fasting Ratio (VPDPR) | 1.71 ± 0.24 | 1.05 ± 0.14 | 0.0332 |
Note: VPDPR is a specific this compound sequence. While fasting levels appear higher in obese individuals, the diminished postmeal/fasting ratio indicates a blunted or delayed release in response to food intake in obese subjects compared to lean individuals ebi.ac.uk.
Furthermore, it has been observed that individuals with obesity often present with lower production of pancreatic procolipase, the precursor to this compound, and a delayed secretion of this compound into the bloodstream and urine following a meal. This pattern is consistent with the concept of perturbed appetite regulation in obesity researchgate.nettandfonline.com.
Hypothesis of this compound Resistance in Metabolic Dysregulation
A significant hypothesis in the study of this compound and metabolic disorders posits that a state of this compound resistance may contribute to the development and persistence of obesity and metabolic dysregulation wikipedia.orgnih.gov. This concept suggests that even if this compound is present, its signaling pathways or cellular responses might be impaired in individuals with metabolic syndrome. Such resistance could lead to a failure to effectively suppress fat intake and regulate energy balance, thereby exacerbating the pathological processes associated with obesity.
Human Physiological Responses to Endogenous this compound Modulation
This compound functions as a peripheral, meal-induced, episodic endogenous peptide that plays a role in controlling food intake and modulating feelings of appetite and satiety nih.gov. In humans, the physiological impact of endogenously produced this compound is an area of active investigation. While exogenous administration of this compound in humans has not consistently shown significant effects on subjective satiety or energy intake researchgate.net, observations in obese individuals suggest that alterations in endogenous this compound secretion are linked to disrupted appetite regulation researchgate.nettandfonline.com. The precise physiological responses to natural variations in endogenous this compound levels in humans, however, require further detailed study.
Therapeutic Potential for Appetite Regulation and Metabolic Disorder Management
The role of this compound in regulating fat intake and its association with metabolic health present promising avenues for therapeutic development in managing appetite and metabolic disorders.
Strategies for Modulating Endogenous this compound Release
Natural modulation of endogenous this compound release primarily involves dietary factors. High-fat diets are known to stimulate the transcription of the procolipase gene, leading to increased this compound release into the gastrointestinal lumen researchgate.netnih.gov. Specifically, the digestion of dietary fats, particularly those containing long-chain fatty acids, is a key trigger for this compound secretion nih.govbiosyn.com. Therefore, dietary strategies that manipulate fat content and composition could potentially influence endogenous this compound levels and, consequently, appetite regulation.
Development of Pharmacological Agonists or Antagonists
The therapeutic potential of this compound lies in the development of pharmacological agents that can either mimic its beneficial effects (agonists) or block its action if it were to be overactive (antagonists). Research indicates that this compound exerts its effects through complex signaling pathways, including the melanocortin system, serotonergic and opioid pathways, and via CCK-A receptors nih.govphysiology.orgphysiology.orgnih.gov. While a specific this compound receptor has not yet been definitively identified, the exploration of this compound receptor agonists is a direction for future drug development gu.se. Targeting these known signaling pathways could offer strategies to enhance satiety, reduce fat intake, and ultimately manage obesity and related metabolic disorders.
Neurotherapeutic Applications and Cognitive Health
This compound, a peptide derived from procolipase, has demonstrated significant influence on central nervous system functions, particularly in areas related to appetite regulation and cognitive processes. Research indicates that this compound can cross the blood-brain barrier and modulate neurotransmitter systems, suggesting potential neurotherapeutic applications.
Brain Regions and Neural Pathways
This compound's central actions are mediated through specific brain regions known to be critical for regulating feeding behavior and cognitive functions. Studies have shown that this compound stimulates neurons in the amygdala, the arcuate nucleus, and the lateral and ventromedial hypothalamus, areas that project to the paraventricular nucleus (PVN) of the hypothalamus wikipedia.org. Specifically, this compound injected into the amygdala has been shown to selectively reduce dietary fat intake, involving a serotonergic component in the PVN physiology.orgnih.gov. Furthermore, this compound has been observed to modulate dopaminergic and serotonergic systems within the lateral hypothalamic area (LHA) nih.gov. The central pathway activated by this compound is known to include opioidergic and serotonergic components wikipedia.orgphysiology.orgphysiology.org. This compound also influences the melanocortin system and has been shown to downregulate Agouti-related peptide (AgRP) expression in both the hypothalamus and the amygdala nih.gov. Additionally, it induces c-Fos expression in α-melanocyte stimulating hormone (α-MSH) neurons in the arcuate nucleus nih.gov.
Table 1: this compound's Central Nervous System Targets and Associated Pathways
| Brain Region(s) | Neurotransmitter/Signaling Pathway | References |
| Amygdala, Hypothalamus (Arcuate Nucleus, PVN, LHA) | Serotonergic system | wikipedia.orgphysiology.orgnih.govnih.govphysiology.org |
| Amygdala, Hypothalamus (Arcuate Nucleus, PVN) | Opioidergic components | wikipedia.orgphysiology.orgphysiology.orglu.seresearchgate.net |
| Hypothalamus (Arcuate Nucleus, PVN) | Melanocortin system | nih.gov |
| Lateral Hypothalamic Area (LHA) | Dopaminergic system | nih.gov |
| Hypothalamus, Amygdala | Regulation of Agouti-related peptide (AgRP) expression | wikipedia.orgnih.gov |
| Arcuate Nucleus | Activation of α-melanocyte stimulating hormone (α-MSH) neurons | nih.gov |
Cognitive Enhancement and Memory
Emerging research suggests that this compound plays a role in enhancing cognitive functions, particularly memory. Studies have demonstrated that this compound (APGPR) can enhance memory consolidation in mice, as assessed by a step-through type passive avoidance test glpbio.comnih.gov. Furthermore, an this compound analogue, VPDPR, has been shown to improve scopolamine-induced amnesia in rats, indicating a potential for reversing certain types of cognitive impairment researchgate.netnih.govresearchgate.net. The memory-enhancing effects of this compound have been observed to be inhibited by pretreatment with lorglumide (B1675136), a CCK-A receptor antagonist, although this compound itself does not exhibit affinity for CCK receptors nih.govnih.gov. This suggests that this compound may improve memory retention indirectly, possibly through the release of CCK nih.gov.
Table 2: this compound's Effects on Cognitive Function and Memory
| Study Focus | Model System | Intervention/Observation | Key Finding | References |
| Memory Consolidation Enhancement | Mice | Central or oral administration of this compound (APGPR) in a passive avoidance test. | Enhanced memory consolidation. | glpbio.comnih.gov |
| Improvement of Scopolamine-Induced Amnesia | Rats | Administration of this compound analogue (VPDPR) after scopolamine-induced memory deficit. | Improved memory retention (reversed amnesia). | researchgate.netnih.govresearchgate.net |
| Modulation of Memory Enhancement | Rats | Pretreatment with lorglumide prior to this compound administration. | Memory-enhancing activity of this compound was inhibited by lorglumide. | nih.govnih.gov |
Potential Implications for Neurodegenerative Diseases
The observed effects of this compound on cognitive function, particularly memory enhancement, have led to investigations into its potential role in neurodegenerative diseases such as Alzheimer's disease (AD) usu.edu. While research in this area is preliminary, the ability of this compound to modulate memory pathways suggests it could be a target for therapeutic development. Further preclinical studies are ongoing to fully elucidate the mechanisms and potential benefits of this compound in the context of cognitive decline and neurodegenerative pathologies nih.govresearchgate.net.
Q & A
Basic: What is the structural basis of APGPR Enterostatin’s biological activity?
Answer:
APGPR this compound is a conserved pentapeptide (Ala-Pro-Gly-Pro-Arg) derived from the N-terminal cleavage of procolipase. Its biological activity hinges on the XPXPR motif, where modifications to the N-terminus (e.g., Val-Pro-Asp-Pro-Arg) can abolish function, while C-terminal alterations retain activity. Researchers validate structure-function relationships using techniques like site-directed mutagenesis and activity assays in fat-preference models (e.g., Osborne-Mendel rats). Stability studies in physiological conditions (e.g., pH, protease exposure) are critical for assessing bioavailability .
Basic: What animal models are used to study APGPR this compound’s effects on appetite regulation?
Answer:
Common models include:
- Mice : Intraperitoneal injection of 120 nmol APGPR to measure acute fat intake suppression over 2–4 hours .
- Rats : Subcutaneous or intracerebroventricular administration (0.01 nmol/0.3 µl) targeting brain regions like the amygdala to assess long-term feeding behavior .
- Fat-Prone Models : Osborne-Mendel rats are preferred for studying fat-specific appetite reduction due to their dietary responsiveness .
Key considerations include fasting protocols (e.g., overnight fasting), control groups (saline vs. APGPR), and outcome metrics (e.g., food intake, body weight, serum cholesterol).
Advanced: How do researchers design experiments to assess 5-HT receptor interactions in APGPR this compound’s effects?
Answer:
To isolate receptor-mediated pathways:
- Antagonist Co-Administration : Use 5-HT1B antagonists (e.g., GR55562, 40 mg/kg in mice) to block serotonin signaling. Measure fat intake suppression post-APGPR injection .
- Dose-Response Curves : Titrate APGPR and antagonist doses to identify competitive inhibition.
- Control Groups : Include vehicle controls (e.g., saline, 5% tartaric acid for metergoline) to rule out solvent effects.
- Statistical Analysis : Use repeated-measures ANOVA with Bonferroni correction for multiple comparisons (α = 0.05) .
Advanced: How can contradictions in APGPR this compound’s proposed mechanisms (e.g., CCK1 vs. 5-HT receptors) be resolved?
Answer:
Contradictions arise from variables like:
- Administration Route : Peripheral vs. central delivery (e.g., intra-amygdala injections may bypass CCK1-dependent pathways) .
- Species Differences : Rat models show stronger CCK1-mediated cholesterol reduction, while mice emphasize 5-HT pathways .
- Receptor Specificity : Use knockout models (e.g., CCK1R⁻/⁻ mice) or receptor-specific antagonists to isolate pathways.
Reproducing experiments across labs with standardized protocols (e.g., matched fasting durations, diet compositions) minimizes variability .
Advanced: What methodologies integrate in vitro and in vivo studies to validate APGPR this compound’s metabolic effects?
Answer:
- In Vitro : Use intestinal cell lines (e.g., Caco-2) to measure lipid uptake inhibition via fluorescence-labeled fatty acids.
- In Vivo Correlates : Administer APGPR to rats and quantify fecal lipid excretion or serum triglycerides .
- Biomarker Analysis : Pair RNA-seq of hypothalamic tissue with ELISA for insulin/glucagon levels to link molecular pathways to systemic effects .
Basic: What physiological effects of APGPR this compound are consistently observed in preclinical studies?
Answer:
Key findings include:
- Fat Intake Reduction : Up to 50% decrease in high-fat diet consumption in rats over 24 hours .
- Serum Cholesterol : CCK1-dependent lowering in rat models .
- Memory Modulation : Enhanced consolidation in mice at 0.1 mg/kg doses .
These effects are dose-dependent and species-specific, requiring validation in translational models .
Advanced: What methodological rigor is required when studying APGPR this compound’s impact on insulin secretion?
Answer:
- Glucose Clamping : Maintain fixed blood glucose levels during APGPR infusion to isolate peptide effects .
- Pancreatic Islet Studies : Measure insulin release in vitro using 9 mM glucose + 100 nM APGPR .
- Controls : Include co-treatment with receptor antagonists (e.g., CCK1R antagonists) to confirm specificity.
- Data Normalization : Express insulin secretion as a percentage of baseline to account for inter-sample variability .
Advanced: How are structural modifications to APGPR this compound tested for functional retention?
Answer:
- Synthetic Analogs : Synthesize variants (e.g., VPDPR, VPGPR) via solid-phase peptide synthesis (≥95% purity) .
- Activity Assays : Compare fat intake suppression in rats using a 3-day feeding paradigm.
- Stability Tests : Incubate analogs in simulated gastric fluid to assess protease resistance.
Modifications retaining the XPXPR motif typically preserve >80% activity, while N-terminal changes reduce efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
